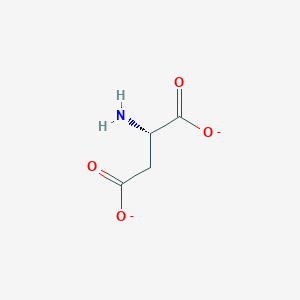

l-aspartic acid, monosodium salt

Beschreibung

Significance in Biological Systems and Biochemical Processes

L-aspartate is integral to a wide array of crucial biological and biochemical functions. As one of the 22 proteinogenic amino acids, its primary role is in the synthesis of proteins, where it contributes to the structure and function of countless enzymes and structural proteins. wikipedia.orgiiab.me Beyond this fundamental role, L-aspartate acts as an excitatory neurotransmitter in the central nervous system, participating in fast synaptic transmission. smolecule.comsigmaaldrich.comsigmaaldrich.com

Metabolically, L-aspartate is a key intermediate in several essential pathways. It is a central participant in the urea (B33335) cycle, a process that detoxifies ammonia (B1221849) by converting it into urea for excretion. wikipedia.org Furthermore, it is involved in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. wikipedia.org L-aspartate also plays a critical role in the malate-aspartate shuttle, a system that transports reducing equivalents across the inner mitochondrial membrane, which is vital for cellular energy production. wikipedia.org Additionally, it serves as a precursor for the synthesis of other amino acids—including methionine, threonine, isoleucine, and lysine (B10760008) in plants and microorganisms—and is essential for the production of purines and pyrimidines, the building blocks of DNA and RNA. wikipedia.orgiiab.me

Table 1: Key Biological Roles of L-Aspartic Acid, Sodium Salt (L-Aspartate)

| Biological Process | Description |

|---|---|

| Protein Synthesis | Serves as a fundamental building block for the creation of proteins. wikipedia.orgiiab.me |

| Neurotransmission | Functions as an excitatory neurotransmitter in the central nervous system. smolecule.comsigmaaldrich.com |

| Urea Cycle | Acts as a key metabolite in the detoxification of ammonia. wikipedia.org |

| Gluconeogenesis | Participates in the synthesis of glucose from non-carbohydrate sources. wikipedia.org |

| Malate-Aspartate Shuttle | Facilitates the transport of reducing equivalents for cellular energy production. wikipedia.org |

| Nucleotide Synthesis | Serves as a precursor for the synthesis of purines and pyrimidines. wikipedia.org |

| Amino Acid Synthesis | Acts as a precursor for other amino acids like methionine and lysine in plants and microorganisms. iiab.me |

Overview of Isomeric Forms and Their Differential Biological Relevance

Aspartic acid exists in different isomeric forms, primarily L-aspartic acid and D-aspartic acid, which are enantiomers (mirror images of each other). wikipedia.orgiiab.me While chemically similar, their biological roles are distinct.

L-Aspartic Acid : This is the form predominantly found in nature and is the isomer incorporated into proteins during biosynthesis in mammals. wikipedia.orgiiab.me Its widespread functions in metabolism and protein synthesis make it essential for life. nih.gov

D-Aspartic Acid : For a long time, D-amino acids were thought to be absent in mammals. However, D-aspartic acid is now recognized as one of the two D-amino acids commonly found in mammals, where it is not used for protein synthesis but plays specialized roles. wikipedia.org It is primarily associated with the nervous and endocrine systems, functioning in neurogenesis and hormone regulation. encyclopedia.pub The main source of D-aspartic acid in the body is the racemization (conversion) of L-aspartic acid. nih.gov

Isoaspartic Acid : This is another isomer formed through the spontaneous isomerization of aspartic acid residues within proteins. quora.com This process involves the formation of a succinimide (B58015) ring intermediate, which can then hydrolyze to form not only L-aspartic acid and D-aspartic acid but also L-isoaspartic acid and D-isoaspartic acid. nih.gov The introduction of this isoaspartyl linkage creates a "kink" in the peptide backbone, which can alter the protein's three-dimensional structure and has been shown to impact protein function and turnover. acs.org This non-enzymatic modification is often considered a form of protein damage and has been linked to aging and diseases like Alzheimer's. nih.gov

Table 2: Comparison of Aspartic Acid Isomers

| Isomer | Primary Biological Relevance |

|---|---|

| L-Aspartic Acid | Incorporated into proteins; central role in metabolism and neurotransmission. wikipedia.orgnih.goviiab.me |

| D-Aspartic Acid | Not used for protein synthesis; functions in the nervous and endocrine systems. wikipedia.orgencyclopedia.pub |

| Isoaspartic Acid | Formed via spontaneous protein degradation; can alter protein structure and function, linked to aging. quora.comnih.govacs.org |

Historical Context of L-Aspartic Acid Research

The history of aspartic acid research dates back to the 19th century. Aspartic acid was first discovered in 1827 by Auguste-Arthur Plisson and Étienne Ossian Henry. iiab.me They successfully isolated the compound by hydrolyzing asparagine, which itself had been isolated from asparagus juice in 1806. iiab.me Their original method utilized lead hydroxide (B78521) for the hydrolysis process. iiab.me

For many decades, the primary focus of research was on the L-isomer due to its clear role as a protein constituent. The industrial production of L-aspartic acid was later optimized through enzymatic processes, specifically by the amination of fumarate (B1241708). wikipedia.org A significant milestone in the application of L-aspartic acid was its use in the synthesis of the artificial sweetener aspartame (B1666099), a discovery that broadened its commercial utility. encyclopedia.pubtaylorandfrancis.com The recognition of L-aspartate as an excitatory neurotransmitter in the central nervous system was another critical development, highlighting its importance beyond simple metabolic and structural roles. researchgate.net More recently, the discovery and characterization of D-aspartic acid's functions in mammals and the investigation into the implications of aspartic acid isomerization in aging and disease have opened new frontiers in research. nih.govnih.gov

Eigenschaften

CAS-Nummer |

17090-93-6 |

|---|---|

Molekularformel |

C4H7NNaO4 |

Molekulargewicht |

156.09 g/mol |

IUPAC-Name |

sodium (2S)-2-amino-4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |

InChI-Schlüssel |

VPGWWDZBZDPONV-DKWTVANSSA-N |

Isomerische SMILES |

C([C@@H](C(=O)O)N)C(=O)O.[Na] |

Kanonische SMILES |

C(C(C(=O)O)N)C(=O)O.[Na] |

Physikalische Beschreibung |

White solid; [Sigma-Aldrich MSDS] |

Verwandte CAS-Nummern |

5598-53-8 28826-17-7 |

Synonyme |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Herkunft des Produkts |

United States |

Synthetic Strategies and Biocatalytic Production of L Aspartic Acid, Sodium Salt

Chemical Synthesis Pathways

The primary chemical route to L-Aspartic acid, sodium salt involves the direct neutralization of L-aspartic acid.

Neutralization Reactions

The synthesis of sodium L-aspartate is commonly achieved through the neutralization of L-aspartic acid with a sodium-containing base, such as sodium hydroxide (B78521) or sodium bicarbonate. smolecule.comsmolecule.com This reaction is typically carried out in an aqueous solution. L-aspartic acid is dissolved in water, and the sodium base is added incrementally until a neutral pH is reached. The resulting solution of L-Aspartic acid, sodium salt can then be used directly or evaporated to obtain the solid salt.

The fundamental reaction can be represented as:

HOOCCH₂CH(NH₂)COOH + NaOH → NaOOCCH₂CH(NH₂)COOH + H₂O smolecule.comsmolecule.com

This straightforward acid-base reaction is a common and efficient method for producing the sodium salt of L-aspartic acid. okstate.edu The process can also be reversed by adding an acid to a solution of the sodium salt, which will protonate the carboxylate group. libretexts.org

Biotechnological and Enzymatic Production Methodologies

Biotechnological approaches offer an environmentally friendly and highly specific alternative to chemical synthesis for producing L-aspartic acid, which can then be converted to its sodium salt. These methods primarily involve microbial fermentation and enzymatic conversion.

Microbial Fermentation Processes

Microbial fermentation is a widely used method for the industrial production of L-aspartic acid. This process utilizes various microorganisms, including strains of Escherichia coli, Corynebacterium glutamicum, and Brevibacterium flavum, to convert a carbon source into L-aspartic acid. mdpi.comijettjournal.org

The fermentation process typically starts with a substrate like glucose or fumaric acid. mdpi.commdpi.com When glucose is the feedstock, it is metabolized through pathways like the Embden-Meyerhof-Parnas (EMP) pathway to produce phosphoenolpyruvate, a precursor to oxaloacetate and fumarate (B1241708), which are direct substrates for L-aspartic acid synthesis. mdpi.com The conversion of these intermediates to L-aspartic acid is catalyzed by enzymes within the microorganism.

Key aspects of microbial fermentation for L-aspartic acid production include:

Strain Development: Metabolic engineering is employed to create high-producing microbial strains. This involves modifying metabolic pathways to enhance the flux towards L-aspartic acid and reduce the formation of byproducts. mdpi.com For instance, genes for competing pathways might be inactivated, while genes for key enzymes in the L-aspartic acid synthesis pathway are overexpressed. mdpi.com

Fermentation Conditions: The fermentation is conducted under controlled conditions of temperature, pH, and aeration. mdpi.com The pH is often initially set around 7.0 and then allowed to increase naturally to a range of 8.4–9.6. mdpi.com The process can take from 2 to 10 days. mdpi.com

Downstream Processing: After fermentation, the L-aspartic acid is secreted into the culture broth. mdpi.com It can then be separated and purified using techniques like ion-exchange chromatography followed by crystallization. mdpi.com

| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) |

| Escherichia coli (engineered) | Glucose | 33.1 | - | - |

| Corynebacterium glutamicum (engineered) | Glucose | 5.72 | 0.75 | - |

| Brevibacterium flavum 70 | - | 22.6 | - | - |

| Escherichia coli (engineered) | Maleate (B1232345) | 419.8 | - | - |

Table 1: Examples of Microbial Production of L-Aspartic Acid mdpi.com

Enzymatic Conversion via Aspartase

A highly efficient and widely used industrial method for L-aspartic acid production is the enzymatic conversion of fumaric acid and ammonia (B1221849) using the enzyme L-aspartate ammonia-lyase, commonly known as aspartase. mdpi.comnih.gov This enzyme catalyzes the reversible addition of ammonia to the double bond of fumarate to produce L-aspartic acid. nih.gov

The reaction is as follows:

Fumaric acid + NH₃ ⇌ L-Aspartic acid

This method is favored for its high product concentration, high productivity, and the formation of minimal byproducts, which simplifies downstream processing. mdpi.com The aspartase can be used in a soluble form, but for continuous production, it is often immobilized in a gel matrix or within whole bacterial cells that have been engineered to overexpress the enzyme. mdpi.com

Engineered strains of E. coli are frequently used for this purpose. For example, an E. coli strain overproducing aspartase has been shown to achieve an 83% conversion of fumaric acid to L-aspartic acid. nih.gov In some processes, maleate, a less expensive feedstock, can be used. The maleate is first converted to fumarate by maleate isomerase, and then the fumarate is converted to L-aspartic acid by aspartase. mdpi.comgoogle.com

Optimization of Crystallization Processes

Crystallization is a critical step in the purification of L-aspartic acid and its subsequent conversion to the sodium salt. The quality of the crystals, including their size and degree of agglomeration, significantly impacts the efficiency of downstream processes like solid-liquid separation. acs.org

Research has focused on optimizing the reactive crystallization of L-aspartic acid, where the acid is precipitated from a solution of its salt (like sodium L-aspartate) by the addition of an acid, such as hydrochloric acid (HCl). acs.org The solution pH has been identified as a key parameter influencing crystal quality.

A study on the reactive crystallization of L-aspartic acid from L-aspartic acid sodium salt and HCl found that:

Operating the crystallization under low pH conditions can increase the thickness of the primary particles that form the agglomerated crystals. acs.org

There is a trade-off between the degree of agglomeration and the thickness of the crystals depending on the solution pH. acs.org

A proposed strategy to improve crystal quality involves a two-step addition of the acid. An initial rapid addition induces nucleation, followed by a gradual addition to promote crystal growth under low pH conditions. acs.org

The use of L-Aspartic acid, sodium salt monohydrate as a component in reservoir solutions for protein crystallization has also been noted. smolecule.comscientificlabs.co.uksigmaaldrich.com The crystallization behavior of sodium L-aspartate itself has been studied, revealing that both enantiopure and racemic forms produce monohydrate crystals with similar packing composed of stacked two-dimensional sodium aspartate layers. mdpi.com

Fundamental Biochemical and Metabolic Roles of L Aspartic Acid, Sodium Salt

Central Role in Amino Acid Metabolism

L-aspartate is a cornerstone of amino acid biosynthesis, providing the carbon skeleton and/or amino groups for the synthesis of several other amino acids. wikipedia.orgymdb.cavinstar.ltd This metabolic hub is particularly prominent in plants and microorganisms, which can synthesize a whole family of amino acids derived from aspartate. wikipedia.orgacs.orgnih.govnih.gov

In plants and bacteria, L-aspartate is the common precursor for what is known as the "aspartate family" of amino acids, which includes lysine (B10760008), methionine, threonine, and isoleucine. acs.orgnih.govnih.govontosight.ai These are essential amino acids for humans and other animals, meaning they cannot be synthesized de novo and must be obtained from the diet. nih.govwikipedia.org The biosynthetic pathways for these amino acids are highly regulated, often through feedback inhibition where the final amino acid product inhibits the activity of early enzymes in the pathway. ontosight.aiwikipedia.org

Arginine: L-aspartate is crucial for the synthesis of arginine within the urea (B33335) cycle. In a key step, argininosuccinate (B1211890) synthetase catalyzes the condensation of citrulline and aspartate to form argininosuccinate. embopress.orgmdpi.com Subsequently, argininosuccinate lyase cleaves this molecule into arginine and fumarate (B1241708). embopress.org This pathway effectively incorporates a nitrogen atom from aspartate into the newly formed arginine molecule. patsnap.com

Asparagine: L-asparagine is synthesized directly from L-aspartate. wikipedia.orgymdb.caontosight.ai The enzyme asparagine synthetase catalyzes an ATP-dependent reaction where the amide group from glutamine is transferred to aspartate, yielding asparagine, glutamate (B1630785), and AMP. merckmillipore.comwikipedia.org This reaction is reversible, allowing asparagine to be converted back to aspartate. merckmillipore.com

Threonine, Lysine, Methionine, and Isoleucine: The biosynthesis of these amino acids from aspartate represents a branched pathway found in microorganisms and plants. ontosight.aiwikipedia.orglibretexts.orgresearchgate.net The pathway begins with the phosphorylation of aspartate by aspartokinase. nih.govwikipedia.org The resulting intermediate, aspartyl-β-phosphate, is then reduced to aspartate-β-semialdehyde. acs.orgwikipedia.org This semialdehyde is a critical branch point. wikipedia.org

One branch leads to the synthesis of lysine through a series of reactions involving the intermediate diaminopimelate (DAP). libretexts.orgyoutube.comwikipedia.org

The other branch involves the conversion of aspartate-β-semialdehyde to homoserine. wikipedia.orgwikipedia.org Homoserine is another key branch point, serving as a precursor for both threonine and methionine . wikipedia.orgcreative-proteomics.comyoutube.com The synthesis of isoleucine , in turn, uses threonine as its starting material. nih.govontosight.ai

Table 1: L-Aspartic Acid as a Precursor for Amino Acid Biosynthesis

| Target Amino Acid | Key Intermediate(s) from Aspartate Pathway | General Pathway Description |

| Arginine | Argininosuccinate | Aspartate condenses with citrulline (part of the Urea Cycle) to form argininosuccinate, which is then cleaved to yield arginine. embopress.orgmdpi.com |

| Asparagine | N/A (Direct Conversion) | Aspartate is directly amidated using glutamine as a nitrogen donor in an ATP-dependent reaction. merckmillipore.comwikipedia.org |

| Lysine | Aspartate-β-semialdehyde, Diaminopimelate | Part of the "Aspartate Family" pathway in plants and bacteria; proceeds via the diaminopimelate (DAP) route. wikipedia.orglibretexts.orgwikipedia.org |

| Methionine | Aspartate-β-semialdehyde, Homoserine | Part of the "Aspartate Family" pathway; homoserine is a key branch-point intermediate. The sulfur atom is typically derived from cysteine. wikipedia.orgpnas.orghokudai.ac.jp |

| Threonine | Aspartate-β-semialdehyde, Homoserine | Part of the "Aspartate Family" pathway; synthesized from the homoserine branch. wikipedia.orgcreative-proteomics.comresearchgate.net |

| Isoleucine | Threonine | The biosynthetic pathway for isoleucine begins with threonine, which itself is derived from aspartate. nih.govontosight.ai |

L-aspartate is a central molecule for the assimilation and transfer of nitrogen within the cell. ontosight.ai Its primary synthesis occurs via the transamination of oxaloacetate, an intermediate of the citric acid cycle. ontosight.aiwikipedia.org In this reaction, an amino group, typically from glutamate, is transferred to oxaloacetate by the enzyme aspartate aminotransferase, forming aspartate and α-ketoglutarate. wikipedia.org This reaction effectively captures free nitrogen into a readily usable form.

Once formed, aspartate serves as a key nitrogen donor in several critical biosynthetic pathways. ymdb.capatsnap.com It donates one of the nitrogen atoms required for the synthesis of the purine (B94841) ring and contributes atoms to the pyrimidine (B1678525) ring, making it essential for the production of DNA and RNA. caissonlabs.comnih.govpatsnap.com Furthermore, its role in the urea cycle is a prime example of its function in nitrogen metabolism, where it channels nitrogen from other amino acids into the cycle for safe excretion as urea. nih.govpatsnap.com

Involvement in Major Metabolic Cycles

L-aspartate is not only a product and precursor within metabolic pathways but also a direct participant and key link between several major metabolic cycles. nih.govmdpi.com

The urea cycle is the primary metabolic pathway for detoxifying ammonia (B1221849), a toxic byproduct of amino acid catabolism, by converting it into urea for excretion. patsnap.comwikipedia.org L-aspartate plays an indispensable role in this cycle. nih.govvinstar.ltd In the cytosol, aspartate provides the second nitrogen atom required for the synthesis of one molecule of urea (the first comes from free ammonia). caldic.com This occurs in a reaction catalyzed by argininosuccinate synthetase, where aspartate and citrulline are combined to form argininosuccinate. embopress.orgelsevier.es The subsequent cleavage of argininosuccinate by argininosuccinate lyase produces arginine and releases the carbon skeleton of aspartate as fumarate. nih.govembopress.org This integration of aspartate is crucial for maintaining nitrogen balance and preventing hyperammonemia. nih.govelsevier.es

L-aspartate shares a close and bidirectional relationship with the citric acid cycle (also known as the Krebs cycle). caissonlabs.compatsnap.com First, L-aspartate is synthesized directly from the citric acid cycle intermediate oxaloacetate through transamination. patsnap.comui.ac.id This reaction can remove intermediates from the cycle.

Conversely, the carbon skeleton of L-aspartate can be used to replenish citric acid cycle intermediates (anaplerosis). When aspartate is used in the urea cycle or the purine-nucleotide cycle, its carbon skeleton is released as fumarate. nih.govwikipedia.org Fumarate is itself an intermediate of the citric acid cycle. wikipedia.org This link, sometimes called the aspartate-argininosuccinate shunt, connects the urea and citric acid cycles, allowing for the flow of metabolites between them. nih.gov Additionally, the malate-aspartate shuttle is a critical mechanism in eukaryotes that uses the interconversion of aspartate and oxaloacetate to transport reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, which is essential for aerobic respiration. nih.govwikipedia.org

The purine-nucleotide cycle is a sequence of reactions that is particularly active in skeletal muscle and is used to regulate the levels of adenine (B156593) nucleotides and to generate fumarate. wikipedia.org L-aspartate is a key substrate in this cycle. mdpi.comnih.gov The cycle involves the deamination of adenosine (B11128) monophosphate (AMP) to inosine (B1671953) monophosphate (IMP), releasing an ammonia molecule. wikipedia.org To regenerate AMP from IMP, aspartate condenses with IMP in a GTP-dependent reaction to form adenylosuccinate. ontosight.ai This reaction is catalyzed by adenylosuccinate synthetase. The adenylosuccinate is then cleaved to release fumarate and form AMP, completing the cycle. wikipedia.org The fumarate produced can enter the citric acid cycle to aid in energy production. wikipedia.org

Malate-Aspartate Shuttle (MAS) and Cellular Redox Balance

The Malate-Aspartate Shuttle (MAS) is a vital system for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria. biocyc.org This process is essential because the inner mitochondrial membrane is impermeable to NADH. biocyc.org L-aspartate is a key component of this shuttle. nih.gov

In the cytosol, the enzyme aspartate aminotransferase converts L-aspartate and α-ketoglutarate into oxaloacetate and glutamate. biocyc.orgnih.gov The oxaloacetate is then reduced to malate (B86768) by malate dehydrogenase, a reaction that oxidizes cytosolic NADH to NAD+. biocyc.orgnih.gov Malate can then be transported into the mitochondrial matrix. biocyc.org

Once inside the mitochondrion, malate is re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH. biocyc.org This mitochondrial NADH can then enter the electron transport chain to generate ATP. biocyc.org The oxaloacetate is subsequently transaminated back to L-aspartate, which is then transported back to the cytosol, completing the cycle. biocyc.org

By facilitating the transport of NADH into the mitochondria, the Malate-Aspartate Shuttle, and therefore L-aspartate, plays a critical role in maintaining the cellular redox balance, particularly the NADH/NAD+ ratio, which is crucial for numerous metabolic processes. nih.govelifesciences.org

Table 1: Key Components and Reactions of the Malate-Aspartate Shuttle

| Component | Location | Role |

| L-Aspartate | Cytosol & Mitochondria | Carrier of amino groups and key substrate/product in transamination reactions. biocyc.orgnih.gov |

| α-Ketoglutarate | Cytosol & Mitochondria | Accepts an amino group from L-aspartate in the cytosol and donates one in the mitochondria. biocyc.org |

| Oxaloacetate | Cytosol & Mitochondria | Accepts electrons from NADH in the cytosol (forming malate) and is regenerated in the mitochondria. biocyc.org |

| Malate | Cytosol & Mitochondria | Transports reducing equivalents across the inner mitochondrial membrane. biocyc.org |

| Aspartate Aminotransferase | Cytosol & Mitochondria | Catalyzes the interconversion of L-aspartate and oxaloacetate. nih.gov |

| Malate Dehydrogenase | Cytosol & Mitochondria | Catalyzes the interconversion of malate and oxaloacetate, coupled with the reduction/oxidation of NAD+/NADH. nih.gov |

| Aspartate-Glutamate Carrier | Inner Mitochondrial Membrane | Transports L-aspartate out of the mitochondria in exchange for glutamate. mit.edu |

| Malate-α-ketoglutarate Carrier | Inner Mitochondrial Membrane | Transports malate into the mitochondria in exchange for α-ketoglutarate. biocyc.org |

Contribution to Nucleotide Biosynthesis (DNA and RNA Precursors)

L-aspartate is a fundamental precursor for the synthesis of both purine and pyrimidine nucleotides, the building blocks of DNA and RNA. nih.govmdpi.com

In purine biosynthesis, an entire nitrogen atom from L-aspartate is incorporated into the purine ring structure. wikipedia.org Specifically, aspartate donates its amino group in the conversion of inosine monophosphate (IMP) to adenylosuccinate, a direct precursor to adenosine monophosphate (AMP). nih.gov

For pyrimidine biosynthesis, the entire L-aspartate molecule is utilized. It condenses with carbamoyl (B1232498) phosphate (B84403) to form N-carbamoylaspartate in one of the initial, rate-limiting steps of the pathway. mdpi.com This molecule is then cyclized and further modified to form the pyrimidine ring of uracil, cytosine, and thymine. mdpi.com Therefore, L-aspartate is indispensable for the de novo synthesis of the essential components of genetic material. nih.gov

Role in Protein and Enzyme Synthesis

As one of the 22 proteinogenic amino acids, the L-isomer of aspartic acid is a fundamental constituent of proteins and enzymes. wikipedia.org It is incorporated into polypeptide chains during the process of translation, where the codons GAU and GAC on messenger RNA (mRNA) specify its inclusion. wikipedia.org The presence and positioning of aspartate residues are critical for the structure and function of countless proteins. nih.gov

The side chain of L-aspartate contains a carboxylic acid group, which is typically deprotonated and negatively charged at physiological pH, existing as aspartate. wikipedia.org This charged side chain can participate in various non-covalent interactions that are crucial for protein folding and stability. These interactions include:

Ionic Bonds (Salt Bridges): The negatively charged aspartate side chain can form strong electrostatic interactions with positively charged amino acid residues such as lysine and arginine, contributing significantly to the stability of the folded protein. chem-soc.si

Hydrogen Bonds: The carboxylate group of aspartate can act as a hydrogen bond acceptor, forming hydrogen bonds with the backbone amide groups or the side chains of other amino acids like serine and threonine. nih.gov These hydrogen bonds are essential for stabilizing secondary structures like alpha-helices and beta-sheets. wikipedia.org

However, the presence of aspartic acid in certain protein secondary structures, particularly in the middle of β-sheets, can be destabilizing. nih.gov This is attributed to unfavorable electrostatic interactions between the aspartate side chain and the main-chain carbonyl groups. nih.gov

Enzyme-Metabolite Interactions in Microbial Systems (e.g., Escherichia coli)

In microbial systems such as Escherichia coli, L-aspartate plays a central role in metabolism, acting as a key metabolite and a regulator of enzyme activity. nih.gov

E. coli can utilize L-aspartate as a nitrogen source. nih.gov The enzyme L-aspartase (AspA) catalyzes the deamination of L-aspartate to fumarate and ammonia. nih.gov This reaction is a key step in nitrogen assimilation, providing the cell with a source of ammonia for the synthesis of other nitrogen-containing compounds. nih.gov

The activity of L-aspartase is regulated by the nitrogen regulatory protein GlnB. nih.gov Under conditions of nitrogen limitation, GlnB interacts with and stimulates the deaminase activity of AspA, thereby increasing the production of ammonia from L-aspartate. nih.gov This demonstrates a direct link between an enzyme (AspA) and a key metabolite (L-aspartate) that is modulated by the cell's nitrogen status.

Furthermore, systematic studies of protein-metabolite interactions in E. coli have revealed a complex network of connections involving L-aspartate. embopress.org These studies, using techniques like ligand-detected NMR, have identified numerous interactions between L-aspartate and various enzymes in central metabolism, some of which were previously unknown. embopress.org These interactions can be catalytic, where L-aspartate is a substrate or product, or regulatory, where L-aspartate allosterically modulates the activity of an enzyme. embopress.org

Cellular and Molecular Mechanisms of L Aspartic Acid, Sodium Salt Action

Membrane Transport and Cellular Uptake Mechanisms

The movement of L-Aspartic acid, sodium salt across cellular membranes is a tightly regulated process, critical for maintaining cellular homeostasis and function, particularly in the central nervous system. This regulation is achieved through specialized transport proteins that mediate its passage, including its flux across the formidable blood-brain barrier.

Blood-Brain Barrier Permeability and Selective Outflow

The blood-brain barrier (BBB) plays a crucial role in controlling the levels of L-aspartic acid in the brain through a mechanism of selective and significant efflux. vetmeduni.ac.atsolvobiotech.comnih.gov This process is vital for protecting the brain from the potential neurotoxic effects of elevated L-aspartic acid levels. solvobiotech.com Research has demonstrated that the efflux of L-aspartic acid is a stereospecific process, with the L-isomer being actively transported out of the brain, while the D-isomer is not significantly eliminated. nih.gov

In vivo studies using the brain efflux index method have quantified this transport, showing that approximately 85% of L-[3H]Aspartate is cleared from the cerebrum within a short period of 10 minutes, with a corresponding efflux rate constant of 0.207 min⁻¹. nih.gov This rapid efflux is competitively inhibited by unlabeled L-aspartic acid and L-glutamic acid, but not by D-aspartic acid, further underscoring the stereoselectivity of the transport system. nih.gov

A key transporter implicated in this L-isomer-selective efflux is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a member of the Solute Carrier Family 1 (SLC1). solvobiotech.comelifesciences.org While ASCT2 is primarily a neutral amino acid exchanger, its sodium-dependent activity is crucial for the efflux of L-aspartate from the brain. solvobiotech.comfrontiersin.org Interestingly, a single point mutation in ASCT2 can shift its substrate specificity from neutral to acidic amino acids like aspartate. vetmeduni.ac.atnih.gov

Aspartate-Glutamate Carrier (AGC) Dynamics

The Aspartate-Glutamate Carriers (AGCs), namely AGC1 (aralar) and AGC2 (citrin), are vital mitochondrial transporters that facilitate the exchange of mitochondrial aspartate for cytosolic glutamate (B1630785) and a proton. targetmol.commdpi.comnih.gov This exchange is a cornerstone of the malate-aspartate shuttle, a critical pathway for the transfer of NADH-reducing equivalents from the cytosol into the mitochondria, thereby supporting cellular respiration. nih.govplos.org

The function of these carriers is tightly coupled to the presence of sodium ions. The archaeal homolog of the mammalian AGC, GltPh, which is selective for aspartate, demonstrates a transport mechanism that involves the symport of three sodium ions with one aspartate molecule. elifesciences.orgrug.nl The binding of sodium ions and aspartate to the transporter is a cooperative and ordered process. nih.govnih.gov Initially, sodium ions bind to the transporter with low affinity. nih.gov This initial binding event induces a conformational change in the transporter that subsequently allows for the high-affinity binding of aspartate. nih.govnih.gov This intricate mechanism ensures the efficient and coupled transport of both sodium and aspartate across the mitochondrial membrane.

Sodium Ion Efflux Modulation

L-Aspartic acid, sodium salt has been shown to directly influence the movement of sodium ions across cellular membranes. Specifically, it promotes the efflux of Na⁺ from rat forebrain membrane vesicles. targetmol.comacs.orgtargetmol.com This suggests a role for L-aspartic acid in modulating intracellular sodium concentrations, which is critical for various cellular processes, including neuronal excitability and volume regulation.

Furthermore, L-aspartic acid can potentiate a "slow" inward current in cultured spinal cord neurons. nih.gov This effect is associated with voltage-dependent ion channels and contributes to the prolonged action potentials characteristic of neuronal responses to L-aspartic acid and related excitatory amino acids. nih.gov This potentiation of inward current likely involves the modulation of sodium channel activity, further highlighting the intricate relationship between L-aspartic acid and sodium ion dynamics at the cellular level.

Molecular Interactions with Ions and Biomolecules

At the molecular level, the chemical properties of L-Aspartic acid, sodium salt dictate its interactions with other molecules, particularly cations and the hydrogen-bonding networks of biological macromolecules. These interactions are fundamental to its biochemical functions.

Sodium Cation Binding Affinities

The interaction between the carboxylate groups of L-aspartic acid and sodium cations is a key aspect of its chemical behavior. Experimental and theoretical studies have been conducted to determine the binding affinities of sodium ions to aspartic acid. Collision-induced dissociation studies of sodiated amino acid complexes have provided quantitative data on these interactions. acs.orgacs.org

The binding of a sodium cation to aspartic acid is an energetically favorable interaction. Research has also shown that the chemical environment influences the strength of this binding; for instance, the sodium cation binding affinities are stronger for amide derivatives of aspartic acid compared to the acidic form. acs.orgacs.org The presence of sodium ions can also influence the structure and function of proteins by interacting with charged amino acid residues, such as aspartate, on the protein surface, thereby altering the network of hydrogen bonds and salt bridges. nih.gov

Table 1: Experimental and Theoretical 0 K Sodium Cation Affinities for Sodiated Aspartic Acid

| Method | 0 K Sodium Cation Affinity (kJ/mol) | Reference |

|---|---|---|

| Experimental (CID) | 196.2 ± 6.3 | acs.org |

| Theoretical (B3LYP) | 199.6 | acs.org |

| Theoretical (B3P86) | 203.8 | acs.org |

| Theoretical (MP2(full)) | 205.4 | acs.org |

Hydrogen Bonding Dynamics

Hydrogen bonding plays a crucial role in the structure and interactions of L-Aspartic acid, sodium salt. The crystal structure of L-aspartic acid sodium salt monohydrate reveals a well-defined, layered arrangement. mdpi.comresearchgate.net Within this structure, layers of sodium aspartate are interconnected by a network of hydrogen bonds involving the hydrate (B1144303) water molecules. mdpi.comresearchgate.net

The L-aspartate molecule itself contains functional groups that can act as both hydrogen bond donors and acceptors. nih.gov The amino group can donate hydrogen bonds, while the carboxylate oxygens can accept them. This capacity for hydrogen bonding is fundamental to its interaction with water, as well as its binding to the active sites of enzymes and transporters. The dynamics of these hydrogen bonds, including their formation and breakage, are critical for the conformational changes that underpin biological processes such as enzyme catalysis and membrane transport. For example, the interaction between L-aspartate and its transporters involves the formation of specific hydrogen bonds that stabilize the binding and facilitate translocation across the membrane.

Table 2: Hydrogen Bonding Potential of L-Aspartate

| Property | Value | Reference |

|---|---|---|

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

Influence on Protein Conformational Changes

The interaction of L-Aspartic acid, sodium salt with proteins can induce significant conformational changes, primarily driven by the distinct roles of both the sodium cation (Na⁺) and the aspartate anion. The presence of sodium ions can generally influence protein structure. Molecular dynamics simulations and conductivity measurements have shown that sodium binds more strongly to protein surfaces than other cations like potassium (K⁺). pnas.org This preferential binding is most pronounced at the charged carboxylic groups of aspartate and glutamate residues, making local ion pairing a key factor in sodium's influence on protein conformation. pnas.org The addition of sodium ions can alter the electrostatic forces within a protein, leading to unfolding and the exposure of previously buried residues, such as hydrophobic groups and sulfhydryl groups. nih.gov

A well-studied example of L-Aspartic acid, sodium salt inducing specific and essential conformational changes is in the function of sodium-coupled aspartate transporters, such as the archaeal homolog GltPh. elifesciences.orgnih.gov These transporters are essential for moving aspartate across cell membranes and are models for mammalian glutamate transporters. nih.gov The transport cycle involves a tightly coupled mechanism where the binding of both sodium ions and an L-aspartate molecule drives the protein to alternate between two major conformational states: an outward-facing state, where the binding site is open to the extracellular space, and an inward-facing state, where the site is open to the cytoplasm. nih.govnih.gov

Kinetic studies on GltPh reveal a specific order of events. The binding of sodium ions precedes the binding of L-aspartate. elifesciences.orgnih.gov The initial binding of one or two Na⁺ ions is thought to "remodel" the transporter's core, creating a high-affinity binding site for the aspartate substrate. elifesciences.org The cooperative binding of three Na⁺ ions and one L-aspartate molecule is the linchpin of the transport mechanism; alone, each binds with low affinity, but together, they bind tightly. elifesciences.orgnih.gov This cooperative binding event locks the substrate in place and triggers the large-scale conformational change from the outward- to the inward-facing state, facilitating the translocation of aspartate across the membrane. nih.gov The release of aspartate and the ions into the cytoplasm is also a controlled process, sensitive to cytoplasmic Na⁺ concentrations, which allows the transporter to reset for the next cycle. elifesciences.orgnih.gov

Table 1: Conformational States of GltPh Transporter This interactive table summarizes the conformational states of the GltPh transporter as influenced by the binding of L-Aspartate and sodium ions.

| Condition | Outward-Facing State (%) | Inward-Facing State (%) | Key Finding | Source |

|---|---|---|---|---|

| Detergent Micelles | 50 ± 5 | 50 ± 7 | In a simple hydrophobic environment, the transporter samples both states with nearly equal probability, indicating comparable energy levels. | |

| Lipid Bilayers | 45 ± 7 | 55 ± 7 | In a more native-like lipid environment, there is a slight preference for the inward-facing state. | |

| TBOA-Bound | 95 ± 3 | 5 ± 3 | Binding of the inhibitor TBOA locks the transporter predominantly in the outward-facing state, preventing the transport cycle. | |

| Na⁺ and L-Asp Bound | - | - | The cooperative binding of both sodium and aspartate is required to efficiently drive the transition from the outward- to the inward-facing state, enabling transport. | elifesciences.orgnih.gov |

Regulation of Cell Proliferation and Growth Pathways

L-Aspartic acid is a fundamental molecule in cellular metabolism, and its availability directly impacts cell proliferation and growth by serving as a building block for proteins and a precursor for other essential biomolecules. frontiersin.orgnih.govwikipedia.org It is a key substrate for the synthesis of nucleotides (purines and pyrimidines) and the non-essential amino acid asparagine, both of which are critical for cell division. nih.govnih.gov

Research has identified L-aspartate as a potentially limiting metabolite for the proliferation of certain cancer cells, particularly under conditions of metabolic stress such as hypoxia (low oxygen) or when the mitochondrial electron transport chain (ETC) is inhibited. nih.gov In these situations, cells struggle to synthesize sufficient aspartate on their own, making them dependent on an external supply. nih.gov For instance, in A549 and PANC-1 cancer cell lines, inhibiting the ETC or exposing them to hypoxic conditions led to a significant decrease in intracellular aspartate levels, which correlated with reduced proliferation. nih.gov

Beyond its role as a metabolite, L-aspartate can also function as a signaling molecule, directly influencing pathways that regulate cell growth. A key pathway involves the tumor suppressor protein p53 and the LKB1-AMPK signaling axis. nih.gov Studies have shown that cellular levels of aspartate and asparagine can modulate the activity of the liver kinase B1 (LKB1). nih.govsigmaaldrich.com Specifically, aspartate has been found to physically bind to and activate LKB1. nih.gov This activation of LKB1, in turn, activates AMP-activated protein kinase (AMPK), which then phosphorylates and activates p53. The p53 protein can then initiate programs leading to cell cycle arrest and the suppression of cell proliferation. nih.gov In this signaling cascade, aspartate acts in opposition to asparagine, which was found to inhibit LKB1 activity and thereby promote cell survival and proliferation. nih.gov In certain lymphoma cell lines, the addition of aspartate to the culture medium suppressed cell proliferation, whereas asparagine promoted it. nih.gov This highlights a sophisticated mechanism where the balance of these two amino acids, controlled in part by L-aspartic acid availability, can act as a switch to dictate cell fate.

Table 2: Research Findings on L-Aspartate and Cell Proliferation This interactive table details key research findings on the role of L-Aspartic acid in regulating cell proliferation.

| Cell/Organism Type | Condition | Effect of L-Aspartate | Pathway Implication | Source |

|---|---|---|---|---|

| A549 & PANC-1 Cancer Cells | ETC Inhibition / Hypoxia (0.5% O₂) | Intracellular aspartate becomes a limiting factor for proliferation. | Essential for nucleotide and protein synthesis required for cell division under metabolic stress. | nih.gov |

| Mouse Lymphoma Cells | In vitro culture | Suppressed cell proliferation. | Aspartate binds to and activates LKB1, leading to AMPK-p53 activation and growth inhibition. | nih.gov |

| Wheat (Triticum aestivum) | Salt Stress | Alleviated growth decline and promoted cell proliferation. | Serves as a precursor for other amino acids, nucleotides, and hormones vital for growth and stress resistance. | frontiersin.org |

| Perennial Ryegrass | Heat Stress | Enhanced heat stress tolerance and growth. | Participates in multiple metabolic pathways including protein synthesis and nucleotide metabolism. | mdpi.com |

Neurobiological Research on L Aspartic Acid, Sodium Salt

Role as an Excitatory Neurotransmitter in the Central Nervous System

L-Aspartic acid, sodium salt, is classified as a principal neurotransmitter for fast synaptic excitation. labdepotinc.comsigmaaldrich.comscientificlabs.co.ukspectrumchemical.com While L-glutamate is the primary excitatory neurotransmitter, L-aspartate is considered a secondary one, with some studies suggesting they may be co-released at synapses. mdpi.com However, the precise role of L-aspartate as a neurotransmitter remains a topic of some debate. mdpi.comnih.govjneurosci.org

Synaptic Transmission Mechanisms

The process of synaptic transmission involving L-aspartate includes its release from presynaptic terminals and its subsequent action on postsynaptic receptors. Evidence suggests that L-aspartate can be released from nerve terminals in a calcium-dependent manner, a hallmark of neurotransmitter exocytosis. nih.gov Studies have shown that during K+-induced depolarization, both L-aspartate and L-glutamate are released from excitatory nerve terminals in the rat hippocampus, and this release is sensitive to tetanus toxin, further supporting an exocytotic mechanism. nih.gov

Once in the synaptic cleft, the action of L-aspartate is terminated by its removal via high-affinity sodium-dependent excitatory amino acid transporters (EAATs). nih.govnih.govacs.org These transporters, present on both neurons and glial cells, efficiently clear L-aspartate and L-glutamate from the synapse, preventing excessive receptor activation. nih.govacs.org The transport process involves the co-transport of sodium ions and a proton along with the amino acid, and the counter-transport of a potassium ion. nih.gov

Interaction with N-Methyl-D-Aspartate (NMDA) Receptors

L-Aspartic acid is an endogenous agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and other fundamental brain processes. sigmaaldrich.commpbio.comwikipedia.orgnih.gov While it stimulates NMDA receptors, its potency is generally considered to be less than that of L-glutamate. wikipedia.orgexplorationpub.com L-aspartate is highly selective for NMDA receptors and does not appear to activate another major type of glutamate receptor, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors. jneurosci.orgnih.gov

The activation of NMDA receptors by L-aspartate contributes to the excitatory postsynaptic potential. This interaction is complex and can be influenced by various factors, including the presence of co-agonists like glycine (B1666218). nih.gov High levels of L-aspartate can also indirectly enhance glutamatergic transmission by competing with glutamate for uptake, thereby increasing the concentration of glutamate in the synaptic cleft. explorationpub.com

Neurotoxicity Mechanisms and Cellular Responses

Under conditions of excessive accumulation, L-Aspartic acid, sodium salt can induce neuronal damage and death through a process known as excitotoxicity. explorationpub.comnih.govnih.gov This phenomenon is a key pathological process in various neurological conditions, including stroke and epilepsy. mdpi.comnih.gov

Excitotoxicity Pathways (Sodium-Dependent)

One of the initial events in L-aspartate-induced excitotoxicity involves a rapid, sodium-dependent component. nih.gov The overstimulation of glutamate receptors, including NMDA receptors, by high concentrations of L-aspartate leads to a massive influx of sodium ions (Na+) into the neuron. nih.govneurology.org This influx, if not adequately compensated for by the cell's ion pumps, disrupts the electrochemical gradient across the neuronal membrane.

The reversal of the sodium gradient can lead to the failure of sodium-dependent glutamate transporters, and in some cases, can even cause them to operate in reverse, releasing more glutamate into the extracellular space and exacerbating the excitotoxic cascade. wikipedia.org This acute phase of excitotoxicity is characterized by neuronal swelling due to the osmotic influx of water that follows the ion movement. nih.gov

Calcium-Dependent Neuronal Degeneration

A critical and often delayed component of L-aspartate-induced neurotoxicity is mediated by an excessive influx of calcium ions (Ca2+) into the neuron. nih.govresearchgate.net The prolonged activation of NMDA receptors opens their associated ion channels, which are highly permeable to Ca2+. researchgate.netsci-hub.st

This pathological increase in intracellular Ca2+ concentration can overwhelm the cell's buffering and sequestration mechanisms, such as those in the mitochondria and endoplasmic reticulum. nih.govnih.gov The resulting calcium overload triggers a cascade of detrimental intracellular events, including:

Activation of degradative enzymes like proteases (e.g., calpains), phospholipases, and endonucleases. nih.gov

Mitochondrial dysfunction, leading to impaired energy production (ATP depletion) and increased production of reactive oxygen species (ROS). nih.gov

Initiation of apoptotic and necrotic cell death pathways. nih.govneurology.org

Studies on cultured cortical neurons have demonstrated that even a brief exposure to high concentrations of L-aspartate can lead to delayed, calcium-dependent neuronal degeneration. nih.gov

Attenuation Strategies in Neurotoxicity Models

Research into attenuating the neurotoxic effects of L-aspartate has focused on interrupting the key steps in the excitotoxic cascade. In experimental models, several strategies have shown promise:

NMDA Receptor Antagonists: Compounds that block NMDA receptors can effectively reduce L-aspartate-induced neurotoxicity. nih.gov These antagonists can be competitive, binding to the same site as L-aspartate, or non-competitive, blocking the channel pore. nih.gov

Enhancing Glutamate Uptake: Strategies aimed at increasing the efficiency of EAATs can help to clear excess L-aspartate from the synapse, thereby reducing receptor overstimulation. acs.orgucp.pt

Modulating Downstream Pathways: Interventions targeting the downstream effects of calcium overload, such as inhibiting specific enzymes or scavenging free radicals, have also been explored as potential neuroprotective strategies. mdpi.comucp.pt For instance, providing alternative energy substrates like L-lactate has shown neuroprotective effects against excitotoxicity, a process that requires a functional malate-aspartate shuttle. ucp.ptjneurosci.org Additionally, maintaining mitochondrial NAD+ levels has been identified as a crucial factor in protecting against glutamate-induced excitotoxicity. mdpi.com

Associated Cellular Stress Responses (e.g., Oxidative Stress, Mitochondrial Dysfunction)

L-Aspartic acid, as an excitatory neurotransmitter, plays a significant role in normal brain function; however, its overabundance can lead to excitotoxicity, a process intrinsically linked to cellular stress. Increased extracellular concentrations of L-aspartate can over-activate its receptors, primarily the N-methyl-D-aspartate (NMDA) receptors, leading to a cascade of detrimental intracellular events. e-century.us This hyper-excitation disrupts cellular homeostasis and is a key contributor to oxidative stress and mitochondrial dysfunction. e-century.us

Oxidative Stress: The excitotoxicity induced by elevated L-aspartate levels is associated with the generation of reactive oxygen species (ROS). e-century.us Overstimulation of NMDA receptors leads to a massive influx of calcium ions (Ca²⁺) into neurons. This calcium overload triggers various catabolic processes and the production of ROS, which in turn causes oxidative damage to lipids, proteins, and DNA, ultimately leading to neuronal injury. e-century.us Studies on related excitatory amino acids have shown that this oxidative stress is a critical factor in the pathway to neuronal cell death. e-century.us For instance, research on monosodium glutamate (MSG) and aspartame (B1666099) (which is metabolized into aspartic acid, phenylalanine, and methanol) has demonstrated that their consumption can lead to increased levels of malondialdehyde (MDA), an indicator of oxidative stress, in the hippocampus of rats. e-century.us

Mitochondrial Dysfunction: Mitochondria are central to cellular energy metabolism and are particularly vulnerable to the effects of excitotoxicity. The excessive intracellular Ca²⁺ resulting from L-aspartate-mediated receptor overactivation is taken up by mitochondria, disrupting their normal function. This can lead to a decrease in the mitochondrial membrane potential, impaired ATP synthesis, and increased production of mitochondrial ROS. nih.gov

Research on L-Ornithine-L-Aspartate (LOLA) in in-vitro models of Parkinson's disease has provided insights into the role of L-aspartate in mitochondrial health. nih.gov In these models using human neuroblastoma cells, LOLA was found to improve mitochondrial function by modulating mitochondrial calcium content, membrane potential, and the production of ROS. nih.gov This suggests that maintaining a proper balance of L-aspartate is crucial for mitochondrial homeostasis and that disruptions can contribute to the mitochondrial dysfunction seen in neurodegenerative conditions. nih.gov L-Aspartate is also essential for the malate-aspartate shuttle, a key system for transferring reducing equivalents from the cytosol to the mitochondria, which is vital for maintaining redox balance and supporting cellular proliferation. nih.gov

Table 1: Effects of L-Aspartate-Related Compounds on Mitochondrial Parameters in Neurobiological Models

| Compound/Condition | Model System | Observed Effects on Mitochondria | Reference |

| L-Ornithine-L-Aspartate (LOLA) | Human neuroblastoma cells (SH-SY5Y) with rotenone/6-hydroxydopamine | Improved mitochondrial calcium content, membrane potential, and reduced mitochondrial ROS production. | nih.gov |

| Aspartame (metabolized to Aspartic Acid) | Rat Hippocampus | Associated with increased oxidative stress markers (MDA). | e-century.us |

| L-Aspartate | General Neurobiology | Essential component of the malate-aspartate shuttle, crucial for mitochondrial redox balance. | nih.gov |

DNA Fragmentation and Cell Viability Effects

The cellular stress responses triggered by L-aspartate-induced excitotoxicity culminate in decreased cell viability and, in many cases, apoptotic cell death. A hallmark of apoptosis is the fragmentation of genomic DNA into smaller, internucleosomal pieces, which can be visualized as a "ladder" pattern in gel electrophoresis. nih.govaging-us.com

High concentrations of L-aspartic acid, acting as an excitotoxin, can initiate the apoptotic cascade. e-century.usscientificlabs.co.uk The process, driven by factors like severe oxidative stress and mitochondrial collapse, activates caspases and endonucleases—enzymes that systematically dismantle the cell, including the cleavage of DNA. mdpi.com While direct studies on L-aspartic acid sodium salt are specific, the mechanisms are well-established for excitatory amino acids like glutamate. For example, glutamate exposure has been shown to markedly induce DNA fragmentation in both glioma neural cells and primary cortical neuronal cultures. aging-us.com Given that L-aspartate activates some of the same receptors, it is understood to contribute to similar neurotoxic outcomes. e-century.us

Table 2: Research Findings on DNA Fragmentation and Cell Viability in Neuronal Cells

| Agent | Cell Type | Key Findings | Reference |

| L-Glutamate | C6 glioma cells, Primary cortical neurons | Induced significant DNA fragmentation and reduced cell viability. | aging-us.com |

| Veratridine (Na+ channel activator) | Cultured Neuronal Cells | Caused a clear increase in lower molecular weight DNA fragments, indicative of apoptosis. | nih.gov |

| Propionic Acid | Neuroblastoma SH-SY5Y cells | Induced DNA fragmentation in a dose- and time-dependent manner. | ajol.info |

| Hydrogen Peroxide (Oxidative Stressor) | Cerebellar granule cells, SH-SY5Y cells | Decreased cell viability. | mdpi.com |

Implications in Neurological and Psychiatric Disorders

Given its fundamental roles in neurotransmission and neuronal metabolism, alterations in the concentration and metabolism of L-aspartate and its derivatives are implicated in the pathophysiology of several neurological and psychiatric disorders. nih.gov

Neurological Disorders:

Alzheimer's Disease: The role of excitatory amino acids in Alzheimer's disease is complex. While some research points to excitotoxicity as a contributing factor to neuronal loss, other studies have investigated the levels of aspartate derivatives. For example, N-acetyl-L-aspartic acid (NAA), which is synthesized from L-aspartate, is considered a marker of neuronal health, and its levels are often reduced in affected brain regions. google.com A patent for N-acetyl-l-aspartic acid disodium (B8443419) salt suggests its potential use for memory correction in conditions like Alzheimer's disease. google.com Conversely, research has found significantly reduced levels of D-aspartic acid in the brains of Alzheimer's patients. google.com

Huntington's Disease: A significant decrease in the concentration of NAA has also been noted in the cerebral cortex of patients with Huntington's disease, indicating neuronal dysfunction or loss. google.com

Amyotrophic Lateral Sclerosis (ALS) and Ischemic Damage: Inhibitors of NAAG peptidase, an enzyme that breaks down the L-aspartate-containing neurotransmitter N-acetyl-L-aspartyl-L-glutamate (NAAG), have been investigated for therapeutic potential in ischemic damage and ALS, suggesting a role for this pathway in these conditions. nih.gov

Dicarboxylic Aminoaciduria: This rare genetic disorder involves a mutation in the gene encoding the excitatory amino acid transporter EAAT3, leading to impaired reabsorption of L-aspartate and glutamate in the kidneys. While often asymptomatic, it can be associated with mental retardation. nih.gov

Psychiatric Disorders:

Schizophrenia: The glutamatergic system, in which L-aspartate is a key player, is heavily implicated in the pathophysiology of schizophrenia. nih.gov While L-aspartate itself binds to NMDA receptors, research has also focused on D-aspartate, with studies finding decreased serum levels of D-aspartate in patients with schizophrenia. nih.govresearchgate.net However, the same study did not find significant changes in L-aspartate serum concentrations. nih.gov Dicarboxylic aminoaciduria has also been linked to schizophrenia in some cases. nih.gov

Table 3: Association of L-Aspartate and Its Derivatives with Neurological and Psychiatric Disorders

| Disorder | Associated Compound/Metabolite | Observed Alteration/Implication | Reference |

| Neurological Disorders | |||

| Alzheimer's Disease | N-acetyl-L-aspartic acid (NAA) | Reduced levels indicate neuronal loss. | google.com |

| D-Aspartic Acid | Significantly reduced levels in the brain. | google.com | |

| Huntington's Disease | N-acetyl-L-aspartic acid (NAA) | Significant decrease in the cerebral cortex. | google.com |

| Amyotrophic Lateral Sclerosis (ALS) | N-acetyl-L-aspartyl-L-glutamate (NAAG) | Pathway is a target for therapeutic investigation. | nih.gov |

| Dicarboxylic Aminoaciduria | L-Aspartic Acid | Increased loss due to impaired transport. | nih.gov |

| Psychiatric Disorders | |||

| Schizophrenia | D-Aspartic Acid | Decreased serum levels observed in patients. | nih.govresearchgate.net |

| L-Aspartic Acid | No significant changes in serum levels found in one study. | nih.gov |

Advanced Analytical and Spectroscopic Methodologies for L Aspartic Acid, Sodium Salt Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. For L-Aspartic acid, sodium salt, both ¹H NMR and ¹³C NMR are instrumental in confirming its chemical structure.

¹H NMR and ¹³C NMR Applications for Structural Elucidation

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number of different types of protons and their chemical environments within a molecule. In the ¹H NMR spectrum of L-Aspartic acid, sodium salt, distinct signals corresponding to the different protons are observed. The methine proton (α-H) attached to the chiral carbon typically appears as a multiplet, while the two diastereotopic methylene (B1212753) protons (β-H) also give rise to separate multiplets due to their different spatial relationships with the adjacent chiral center. chemicalbook.comrug.nl The chemical shifts of these protons are influenced by the solvent and the pH of the solution.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of sodium polyaspartate in D₂O at pH 7, distinct peaks are observed for the carbonyl carbons, the methine carbon (α-C), and the methylene carbon (β-C). acs.org The chemical shifts of these carbons provide confirmation of the aspartic acid backbone. For instance, the carbonyl carbons of the carboxylate groups resonate at the downfield end of the spectrum. acs.org

Interactive Data Table: Typical NMR Chemical Shifts for L-Aspartic Acid, Sodium Salt

| Nucleus | Atom Position | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | α-H | ~3.9 | Multiplet |

| ¹H | β-H | ~2.7-2.8 | Multiplet |

| ¹³C | Carbonyl (COO⁻) | ~177 | Singlet |

| ¹³C | α-C | ~51-57 | Singlet |

| ¹³C | β-C | ~37-44 | Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and pH.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID) and Guided Ion Beam Tandem Mass Spectrometry (GIBMS), are particularly useful for the structural elucidation of molecules like L-Aspartic acid, sodium salt by analyzing their fragmentation patterns. nih.gov

Collision-Induced Dissociation (CID) Studies

Collision-Induced Dissociation (CID) is a widely used tandem mass spectrometry technique for characterizing the structure of ions. rsc.org In a CID experiment, precursor ions, such as the sodiated molecule of L-Aspartic acid, are mass-selected and then subjected to collisions with a neutral gas (e.g., argon). koreascience.kr These collisions increase the internal energy of the ion, leading to its fragmentation. The resulting fragment ions are then mass-analyzed to produce a CID spectrum. koreascience.krnih.gov

The fragmentation pattern observed in the CID spectrum provides valuable structural information. researchgate.net For amino acids like aspartic acid, common fragmentation pathways include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). The specific fragmentation patterns can help to confirm the amino acid sequence in peptides and identify post-translational modifications. nih.gov While CID is effective, it may not always provide extensive fragmentation for all types of ions. nih.gov

Guided Ion Beam Tandem Mass Spectrometry (GIBMS)

Guided Ion Beam Tandem Mass Spectrometry (GIBMS) is a powerful technique for determining the thermochemistry of ion dissociation, such as bond dissociation energies. researchgate.net In a GIBMS experiment, a mass-selected ion beam is guided through a collision cell containing a neutral target gas. researchgate.net The kinetic energy of the ions is precisely controlled, and the cross-sections for the formation of fragment ions are measured as a function of collision energy.

By analyzing the energy dependence of the fragmentation process, the threshold energy for dissociation can be determined. researchgate.net This threshold energy is directly related to the bond dissociation energy of the fragmented bond. GIBMS studies can provide fundamental thermodynamic information about the stability of the sodiated L-Aspartic acid ion and the energetics of its fragmentation pathways.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and quantification of electroactive species like L-Aspartic acid.

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique used for the quantitative analysis of various compounds. palmsens.com DPV involves applying a series of regular voltage pulses superimposed on a linear voltage ramp. palmsens.com The current is measured twice during each pulse cycle, just before the pulse and at the end of the pulse. The difference in current is then plotted against the potential. palmsens.com This method enhances the signal-to-noise ratio compared to other voltammetric techniques.

Recent studies have demonstrated the use of DPV for the sensitive detection of L-Aspartic acid using modified electrodes. For example, a sensor fabricated with Ag-doped ZnO nanosheets on a glassy carbon electrode (GCE) has been successfully used for the trace detection of L-aspartic acid. mdpi.comresearchgate.net This method exhibited a wide linear detection range and a low limit of detection. mdpi.comresearchgate.net Similarly, a sensor based on Co₃O₄-ZnO nanorods has also been developed for the electrochemical detection of aspartic acid, showcasing good sensitivity and a wide linear range. nih.gov These studies highlight the potential of DPV with chemically modified electrodes for the reliable and sensitive analysis of L-Aspartic acid in various samples.

Interactive Data Table: Performance of DPV-based Sensors for L-Aspartic Acid Detection

| Electrode Modification | Linear Range (µM) | Limit of Detection (µM) | Sensitivity (µA µM⁻¹ cm⁻²) | Reference |

| Ag-doped ZnO Nanosheets/GCE | 15.0 - 105.0 | 3.5 ± 0.15 | 0.2689 | mdpi.comresearchgate.net |

| Co₃O₄-ZnO Nanorods/GCE | 0.05 - 50 | 0.03 | 0.0014 | nih.gov |

Enzyme-Free Sensor Development for Biological Matrices

The development of enzyme-free sensors for the detection of L-aspartic acid and its sodium salt in biological matrices represents a significant advancement in analytical chemistry, offering alternatives to traditional enzyme-based biosensors. These non-enzymatic sensors aim to overcome the inherent instability and high cost associated with enzymes.

Recent research has focused on the fabrication of sensitive voltametric electrochemical sensor probes. One such study detailed the use of a glassy carbon electrode (GCE) modified with wet-chemically prepared Ag2O-doped ZnO nanosheets. nih.gov This sensor was employed for the trace detection of L-aspartic acid in a phosphate-buffered medium. nih.gov The oxidation of L-aspartic acid at the surface of the modified electrode generates free electrons and hydrogen ions, leading to an enhanced electrical conductance that can be measured. nih.gov

The performance of these enzyme-free sensors is evaluated based on several key parameters. For instance, the Ag2O-doped ZnO nanosheet sensor demonstrated a wide linear detection range and a low limit of detection, making it suitable for analyzing human serum samples. nih.gov The stability and reproducibility of such sensors are also critical for their practical application. nih.gov Other research has explored the use of molecularly imprinted polymers on multi-walled carbon nanotubes and pencil graphite (B72142) electrodes for the electrochemical detection of D- and L-aspartic acid, achieving very low detection limits. nih.gov

The table below summarizes the performance characteristics of a notable enzyme-free sensor for L-aspartic acid detection.

| Sensor Characteristic | Value |

| Linear Detection Range | 15.0–105.0 µM nih.gov |

| Limit of Detection (LOD) | 3.5 ± 0.15 µM nih.gov |

| Sensitivity | 0.2689 µA µM⁻¹ cm⁻² nih.gov |

This table showcases the analytical performance of an enzyme-free sensor based on Ag2O-doped ZnO nanosheets for the detection of L-aspartic acid.

Crystallographic Studies and Protein Crystallization Solutions

Crystallographic studies have been instrumental in elucidating the three-dimensional atomic structure of sodium L-aspartate. The crystal structures of both the enantiopure and racemic forms of sodium aspartate have been determined, revealing that their crystal packing is very similar and can be described as a three-dimensional coordination network. mdpi.com Twinning, a phenomenon where two separate crystals share some of the same crystal lattice points in a symmetrical manner, has been a significant challenge in the X-ray diffraction analysis of these crystals. mdpi.com The structures can be understood as layers of strongly bound sodium aspartate stacked on top of each other, separated by weakly coordinated water molecules. mdpi.com

In the realm of structural biology, L-aspartic acid sodium salt monohydrate serves as a crucial component in reservoir solutions for protein crystallization experiments. smolecule.comsigmaaldrich.com These experiments are fundamental for obtaining high-quality protein crystals suitable for X-ray crystallography, a powerful technique used to determine the precise three-dimensional structures of proteins. smolecule.com The presence of sodium L-aspartate in the crystallization solution can influence the solubility of the protein and facilitate the formation of well-ordered crystals. sigmaaldrich.comnih.gov For example, crystallographic and thermodynamic studies of Glt(Ph), a sodium-coupled aspartate transporter, have utilized L-aspartate and sodium ions to define the binding sites for the substrate and ions. rcsb.org

The table below presents crystallographic data for a protein-aspartate complex.

| Parameter | Value |

| Method | X-RAY DIFFRACTION rcsb.org |

| Resolution | 3.29 Å rcsb.org |

| R-Value Free | 0.286 (Depositor), 0.260 (DCC) rcsb.org |

| R-Value Work | 0.263 (Depositor), 0.250 (DCC) rcsb.org |

| R-Value Observed | 0.265 (Depositor) rcsb.org |

This table provides key crystallographic data for the crystal structure of the GltPh transporter in complex with L-aspartate and sodium ions. rcsb.org

Other Spectroscopic and Chromatographic Techniques

A variety of other spectroscopic and chromatographic methods are employed to analyze L-aspartic acid, sodium salt and related compounds.

Infrared Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of sodium L-aspartate exhibits characteristic absorption bands corresponding to different vibrational modes of the molecule. For instance, the spectrum of a specimen passivated in a solution containing sodium aspartate showed distinct peaks that can be attributed to the presence of the aspartate ion. researchgate.net Studies on isotopically labeled aspartate have used FTIR to probe the dynamics of carboxylate groups within proteins. nih.gov The asymmetric stretching vibration of the carboxylate sidechain of an isotopically labeled aspartate, for example, can be observed at a specific wavenumber, providing insights into its local environment. nih.gov

Gel Permeation Chromatography (GPC): Gel Permeation Chromatography, also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. researchgate.net This method is particularly useful for determining the molecular weight and molecular weight distribution of polymers of aspartic acid. google.comresearchgate.net In GPC, a solution of the sample is passed through a column packed with porous gel particles. researchgate.net Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can enter the pores, have a longer retention time. Polyacrylic acid sodium salt is often used as a calibration substance in the GPC analysis of polyaspartic acid sodium salts. google.com

The table below outlines the application of these techniques.

| Technique | Application | Key Findings |

| Infrared Spectroscopy | Functional group identification and structural analysis. researchgate.netnih.gov | Characteristic absorption bands for the carboxylate group of sodium aspartate have been identified. researchgate.netnih.gov |

| Gel Permeation Chromatography | Determination of molecular weight and molecular weight distribution of polyaspartic acid. google.comresearchgate.net | Enables the characterization of the size of polyaspartic acid sodium salt polymers. google.com |

This table summarizes the use of Infrared Spectroscopy and Gel Permeation Chromatography in the analysis of L-aspartic acid, sodium salt and its polymers.

Racemization Studies for Biochemical Dating and Related Applications

The racemization of L-aspartic acid to its D-enantiomer is a well-established phenomenon that has found significant application in biochemical dating, particularly for fossil bones and other ancient biominerals. nih.govresearchgate.net This process involves the interconversion of the L- and D-isomers of aspartic acid over geological timescales. nih.gov The ratio of D- to L-aspartic acid (D/L ratio) in a sample can be used to estimate its age. nih.gov

The rate of racemization is influenced by several factors, with temperature being the most critical. researchgate.net By "calibrating" the racemization rate using samples of known age from a specific location (often determined by radiocarbon dating), it is possible to date other samples from the same environment that are beyond the range of radiocarbon dating. nih.govresearchgate.net This technique has been successfully applied to date fossil bones from various archaeological sites. nih.gov

The analysis of the D/L ratio of aspartic acid is typically performed using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. biorxiv.org However, challenges exist, such as the high concentration of inorganic salts from the demineralization of samples like enamel, which can interfere with the analysis. biorxiv.org The presence of sodium ions can also influence the analytical process, with sodium adduct ions sometimes improving the resolution in certain mass spectrometry-based analyses. researchgate.net

It is important to note that the kinetics of aspartic acid racemization can be complex and are not always linear. nih.gov Factors such as the protein conformation can significantly influence the rate of racemization. nih.gov For instance, the formation of a cyclic succinimide (B58015) intermediate, a key step in the racemization of peptide-bound aspartic acid, is highly dependent on the protein's structure. nih.gov

The table below highlights key aspects of racemization dating using aspartic acid.

| Aspect | Description |

| Principle | The time-dependent conversion of L-aspartic acid to D-aspartic acid in biological samples. nih.gov |

| Application | Dating of fossil bones and other ancient biominerals. nih.govresearchgate.net |

| Key Factor | Temperature is a major determinant of the racemization rate. researchgate.net |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) is commonly used to determine the D/L ratio. biorxiv.org |

This table provides an overview of the principles and applications of aspartic acid racemization dating.

Research Applications in Biological Systems and in Vitro Models

Cell Culture Media Supplementation and Optimization

As a readily available source of L-aspartate, the sodium salt is a common supplement in cell culture media. google.comgoogle.com L-aspartate is a precursor for the synthesis of proteins, nucleotides, and other amino acids, making it vital for cellular functions. smolecule.comdrugbank.com The transport of aspartate into cells is often a sodium-dependent process, facilitated by specific transporters. nih.govnih.gov

L-Aspartic acid is recognized as a critical, and sometimes limiting, metabolite for the proliferation of cells, particularly in the context of cancer research. nih.govnih.govmdpi.com Rapidly dividing cancer cells have a high demand for aspartate to support the synthesis of proteins and nucleotides necessary for creating new cells. nih.gov

Research has shown that under conditions of hypoxia (low oxygen), which are common in solid tumors, the cell's own production of aspartate can be impaired. nih.govresearchgate.net In these situations, the availability of external aspartate becomes crucial for cell survival and growth. nih.govresearchgate.net Some cancer cells adapt by increasing the import of aspartate from their environment, which provides a competitive growth advantage. nih.govresearchgate.net Studies on various cancer cell lines have demonstrated that aspartate levels are a key determinant of their sensitivity to inhibitors of the electron transport chain, a major cellular energy pathway. nih.gov

In broader cell culture applications, L-aspartic acid and its sodium salt are included as a standard component in media formulations, such as Dulbecco's modified Eagle's medium (DMEM), to support the growth of various cultured cell lines. sigmaaldrich.com While the influx of L-aspartate has been observed to increase markedly in quiescent (non-proliferating) cells, its fundamental role as a building block makes it an indispensable component for sustaining proliferation in culture. nih.gov